molecular formula C10H10OS B1379617 [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol CAS No. 1564915-65-6

[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol

Cat. No. B1379617
CAS RN: 1564915-65-6
M. Wt: 178.25 g/mol
InChI Key: NAEFTHQAIIQQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name of this compound is (4-(prop-2-yn-1-ylthio)phenyl)methanol . The InChI code of this compound is 1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 .


Physical And Chemical Properties Analysis

“[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol” is a liquid at room temperature . It is stored at a temperature of 4°C . This compound is soluble in organic solvents, such as dimethyl sulfoxide and dichloromethane.

Scientific Research Applications

Photophysics and Photochemistry

The phenyl ring in the compound can be involved in photophysical processes, making it a potential component in the design of organic photovoltaic cells or fluorescent probes. Its photochemical properties can be harnessed for light-induced reactions, which are valuable in various technological applications.

Each of these applications leverages the unique chemical structure of [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol, demonstrating its versatility and potential in scientific research. The compound’s ability to participate in diverse chemical reactions and its compatibility with various functional groups make it a valuable asset in the development of new technologies and materials .

Safety and Hazards

The safety data for “[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol” is currently unavailable online . For more information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-prop-2-ynylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFTHQAIIQQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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